tert-Butyl (3R,4R)-3-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl (3R,4R)-3-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate: is a chemical compound that features a tert-butyl group, an aminomethyl group, and a fluoropyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3R,4R)-3-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
tert-Butyl Protection: The tert-butyl group can be introduced using tert-butyl chloroformate (Boc2O) in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed on the fluoropyrrolidine ring using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, using nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products:
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of reduced pyrrolidine derivatives.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules.
Catalysis: Potential use in catalytic reactions due to its unique structure.
Biology:
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural similarity to natural substrates.
Receptor Binding: May interact with biological receptors, influencing various biochemical pathways.
Medicine:
Drug Development: Potential candidate for drug development, particularly in the field of neuropharmacology.
Therapeutic Agents: May serve as a precursor for the synthesis of therapeutic agents targeting specific diseases.
Industry:
Material Science: Potential use in the development of new materials with unique properties.
Chemical Manufacturing: Used in the production of fine chemicals and intermediates.
Mechanism of Action
The mechanism of action of tert-Butyl (3R,4R)-3-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of enzymes or bind to receptors, thereby modulating their activity. This can lead to inhibition or activation of specific biochemical pathways, depending on the target.
Comparison with Similar Compounds
- tert-Butyl (3R,4R)-3-(aminomethyl)-4-chloropyrrolidine-1-carboxylate
- tert-Butyl (3R,4R)-3-(aminomethyl)-4-bromopyrrolidine-1-carboxylate
- tert-Butyl (3R,4R)-3-(aminomethyl)-4-iodopyrrolidine-1-carboxylate
Comparison:
- Fluorine vs. Halogens: The presence of a fluorine atom in tert-Butyl (3R,4R)-3-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate imparts unique properties such as increased lipophilicity and metabolic stability compared to its chloro, bromo, and iodo counterparts.
- Reactivity: The fluorinated compound may exhibit different reactivity patterns in chemical reactions due to the strong electronegativity of fluorine.
- Biological Activity: The biological activity of the fluorinated compound may differ from its halogenated analogs, potentially leading to different therapeutic effects.
Properties
Molecular Formula |
C10H19FN2O2 |
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Molecular Weight |
218.27 g/mol |
IUPAC Name |
tert-butyl (3R,4R)-3-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate |
InChI |
InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-5-7(4-12)8(11)6-13/h7-8H,4-6,12H2,1-3H3/t7-,8+/m1/s1 |
InChI Key |
WWJQJSHXCBBXRO-SFYZADRCSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@H](C1)F)CN |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)F)CN |
Origin of Product |
United States |
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